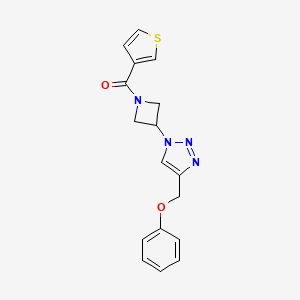

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone

Description

The compound “(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone” is a heterocyclic hybrid molecule featuring:

- 1,2,3-Triazole core: Known for its role in click chemistry and bioactivity .

- Azetidine ring: A four-membered saturated nitrogen heterocycle offering conformational rigidity.

- Thiophene methanone: A sulfur-containing aromatic system contributing to electronic and hydrophobic interactions.

Properties

IUPAC Name |

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-17(13-6-7-24-12-13)20-9-15(10-20)21-8-14(18-19-21)11-23-16-4-2-1-3-5-16/h1-8,12,15H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKOPYMEBVFCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CSC=C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic synthesis. One common approach includes:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC).

Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors, such as β-amino alcohols.

Coupling with Thiophene: The final step involves coupling the triazole-azetidine intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) for triazole reduction.

Substitution: Nucleophiles such as amines or thiols for substitution reactions on the phenoxymethyl group.

Major Products

Sulfoxides/Sulfones: from thiophene oxidation.

Dihydrotriazoles: from triazole reduction.

Substituted Phenoxymethyl Derivatives: from nucleophilic substitution.

Scientific Research Applications

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone: has several applications in scientific research:

Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly due to the bioactivity associated with triazole and azetidine rings.

Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties due to the presence of the thiophene ring.

Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.

Mechanism of Action

The mechanism of action of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that interact with the triazole or azetidine rings.

Pathways Involved: Modulation of signaling pathways or inhibition of enzymatic activity, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules:

Key Comparative Insights

Bioactivity Profile: The target compound’s triazole-azetidine-thiophene scaffold is distinct from thiadiazole-triazole hybrids (e.g., 9b), which exhibit strong antitumor activity . The azetidine ring may reduce metabolic lability compared to larger rings (e.g., piperidine). Thiophene methanone, a bioisostere of phenyl groups, could enhance membrane permeability relative to sulfonylphenyl analogs (e.g., compound in ).

Synthetic Routes: The target compound likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, a method validated in peptide-triazole hybrids . This contrasts with thiadiazole derivatives synthesized via nucleophilic substitution (e.g., 9b using hydrazonoyl halides) .

Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: Nitrophenyl (in 8e) and sulfonyl (in ) enhance target binding but may reduce solubility. The phenoxymethyl group in the target compound balances lipophilicity and steric bulk. Ring Size: Azetidine’s rigidity vs. thiadiazole’s planarity (in 9b) may influence conformational adaptability in biological targets.

Analogous thiazole derivatives (e.g., ) show planar aromatic systems critical for π-stacking.

Biological Activity

The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone represents a novel class of chemical entities with potential biological activities. This article focuses on its biological activity, particularly its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a complex structure that includes:

- An azetidine ring,

- A triazole moiety,

- A thiophene group,

- A phenoxymethyl substituent.

This unique combination may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Antimicrobial effects,

- Anti-inflammatory properties,

- Anticancer potential.

Antimicrobial Activity

Studies have shown that triazole derivatives possess notable antimicrobial properties. For example, derivatives similar to the target compound have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

Anti-inflammatory Activity

Compounds with triazole and thiophene functionalities are known for their anti-inflammatory effects. They may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Preliminary studies on related compounds have reported IC50 values indicating their potency against COX enzymes:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |

These findings suggest that the target compound may exhibit similar anti-inflammatory properties.

Anticancer Potential

The triazole ring is associated with anticancer activity through various mechanisms, including:

- Induction of apoptosis,

- Inhibition of tumor growth,

- Modulation of signaling pathways involved in cancer progression.

Research on related azetidine derivatives has shown promising results in inhibiting cancer cell proliferation in vitro and in vivo.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone :

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of similar phenoxymethyltriazoles against resistant bacterial strains, demonstrating significant inhibition zones compared to controls.

- Anti-inflammatory Research : A compound with a similar structure was tested for its ability to reduce inflammation in a rat model of arthritis, showing a marked reduction in paw swelling and inflammatory markers.

- Anticancer Evaluation : In vitro studies on cancer cell lines revealed that a derivative inhibited cell viability significantly at concentrations as low as 10 μM, suggesting a strong potential for further development as an anticancer agent.

Q & A

What are the validated synthetic pathways for (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone, and how can reaction conditions be optimized?

Basic Research Focus

The compound’s synthesis involves multi-step protocols, including click chemistry (CuAAC for triazole formation) and coupling reactions. For example, intermediate preparation may involve reacting phenoxymethyl azides with propargyl azetidine derivatives under Cu(I) catalysis . Solvent choice (e.g., PEG-400 in heterogenous catalysis ) and temperature control (70–80°C for thiourea couplings ) are critical for yield optimization. Characterization via NMR, IR, and elemental analysis ensures structural fidelity .

Advanced Research Focus

Mechanistic studies on regioselectivity during triazole formation (1,4- vs. 1,5-substitution) are essential. Computational methods (DFT) can predict reaction pathways and transition states, while in situ monitoring (e.g., FTIR spectroscopy) validates intermediates . Evidence suggests microwave-assisted synthesis reduces reaction times and improves yields for analogous triazole derivatives .

How can spectral contradictions (e.g., NMR vs. X-ray crystallography) in structural elucidation be resolved?

Basic Research Focus

Discrepancies between NMR chemical shifts and X-ray diffraction data may arise from dynamic effects (e.g., rotational barriers in azetidine rings). For example, crystal packing forces in X-ray structures can stabilize conformers not observed in solution-phase NMR . Cross-validation via 2D NMR (COSY, NOESY) and temperature-dependent NMR experiments resolves ambiguities .

Advanced Research Focus

High-resolution mass spectrometry (HRMS) and solid-state NMR can reconcile differences. For instance, in a related azetidinone derivative, X-ray data revealed non-planar conformations due to steric hindrance, whereas solution NMR indicated dynamic averaging . Molecular dynamics simulations further explain these discrepancies .

What methodologies are recommended for evaluating the biological activity of this compound?

Basic Research Focus

In vitro assays (e.g., anti-mycobacterial activity or cytotoxicity ) require standardized protocols. For example, MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis H37Rv involves serial dilution and resazurin-based viability assays . Ensure purity >95% (HPLC) to avoid false positives .

Advanced Research Focus

Mechanistic studies employ molecular docking (e.g., targeting mycobacterial enzymes like InhA ) or enzyme inhibition assays. For thiophene-containing analogs, electron-withdrawing groups enhance binding to hydrophobic enzyme pockets . In vivo pharmacokinetics (e.g., bioavailability in rodent models) should follow OECD guidelines .

How can computational methods enhance the design of derivatives with improved activity?

Advanced Research Focus

QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, polar surface area, and H-bond donors predict bioactivity. For example, triazole-thiophene hybrids with lower logP values showed enhanced membrane permeability in anti-TB studies . Docking simulations (AutoDock Vina) prioritize derivatives with high binding affinity to target proteins .

What experimental design principles mitigate batch-to-batch variability in synthesis?

Basic Research Focus

Control reaction parameters (temperature, solvent purity, catalyst loading) rigorously. For example, Cu(I) catalyst concentration in click chemistry must be optimized to prevent side reactions (e.g., oxidative dimerization) . Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, reaction time) .

Advanced Research Focus

Process Analytical Technology (PAT) tools (e.g., inline FTIR) enable real-time monitoring. Statistical models (ANOVA) analyze variance sources, while Quality-by-Design (QbD) frameworks ensure robustness .

How do steric and electronic effects of substituents influence the compound’s reactivity?

Advanced Research Focus

Electron-donating groups (e.g., methoxy on phenoxymethyl) stabilize transition states in nucleophilic substitutions, while bulky substituents (e.g., bromophenyl) hinder azetidine ring closure. Spectroscopic evidence from IR (C=O stretching shifts) and NMR (deshielding of azetidine carbons) quantifies these effects .

What strategies validate the environmental safety of this compound during preclinical development?

Advanced Research Focus

Follow INCHEMBIOL guidelines :

- Fate studies : Assess hydrolysis/photolysis rates (OECD 111) and soil adsorption (OECD 106).

- Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).

- Biodegradation : Use modified Sturm test (OECD 301B).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.